molecular formula C19H20N6OS B2850849 (4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021138-20-4

(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2850849
CAS RN: 1021138-20-4
M. Wt: 380.47
InChI Key: RXYGJKRBMUARJI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridazinyl, a piperazinyl, and a thiophenyl group . These groups are common in many pharmaceuticals and could suggest potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information on the arrangement of atoms in the molecule and any potential conformations.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazinyl group could make it basic, while the thiophenyl group could contribute to its lipophilicity .

Scientific Research Applications

Leukemia Treatment

“(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” is structurally similar to Imatinib , which is one of the most used therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially be used in the treatment of leukemia.

Inhibition of Nitric Oxide Synthase

The compound is structurally similar to ETHYL 4- [ (4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE , which is known to inhibit Nitric oxide synthase in humans . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially be used to inhibit Nitric oxide synthase.

Anti-tubercular Activity

The compound is structurally similar to Pyrazinamide , which is an important first-line drug used in shortening TB therapy . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially be used in the treatment of tuberculosis.

Antimicrobial Activity

The compound is structurally similar to a series of 1,3,5-triazine derivatives , which have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans . This suggests that “(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone” could potentially have antimicrobial activity.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, if it were a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards of this compound would need to be determined through experimental testing. This could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its potential biological activity, optimization of its synthesis, and detailed studies of its physical and chemical properties .

properties

IUPAC Name

[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c1-14-6-7-20-17(13-14)21-16-4-5-18(23-22-16)24-8-10-25(11-9-24)19(26)15-3-2-12-27-15/h2-7,12-13H,8-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYGJKRBMUARJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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